4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide
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Overview
Description
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide is a heterocyclic compound that contains a piperidine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide typically involves the reaction of 4-methylpiperidine with tetrahydro-3-thiophenol 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium methoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases like sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4-Morpholinyl)tetrahydro-3-thiophenol 1,1-dioxide
- 4-Anilinotetrahydro-3-thiophenol 1,1-dioxide
- 4-Chloro-1,1-dioxo-tetrahydro-thiophen-3-ol
Uniqueness
4-(4-Methyl-1-piperidinyl)tetrahydro-3-thiophenol 1,1-dioxide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H19NO3S/c1-8-2-4-11(5-3-8)9-6-15(13,14)7-10(9)12/h8-10,12H,2-7H2,1H3 |
InChI Key |
YVCTZYMIADLSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CS(=O)(=O)CC2O |
Origin of Product |
United States |
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